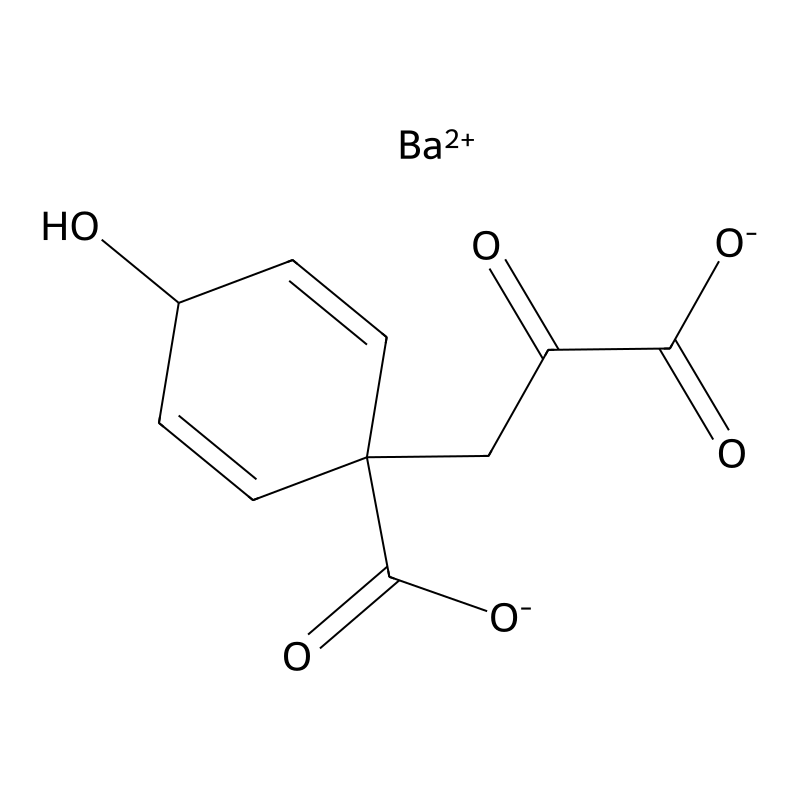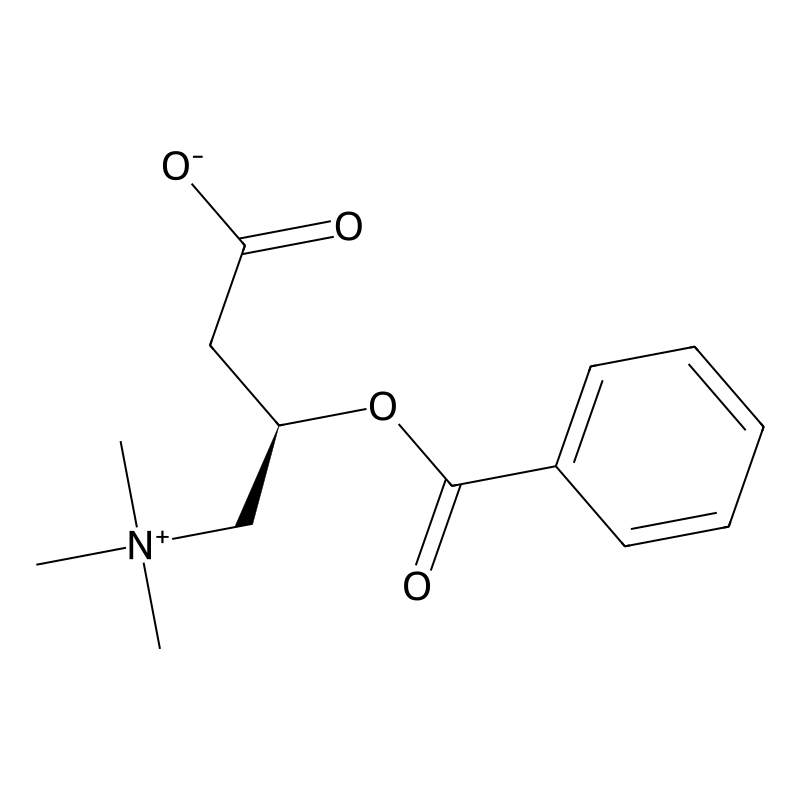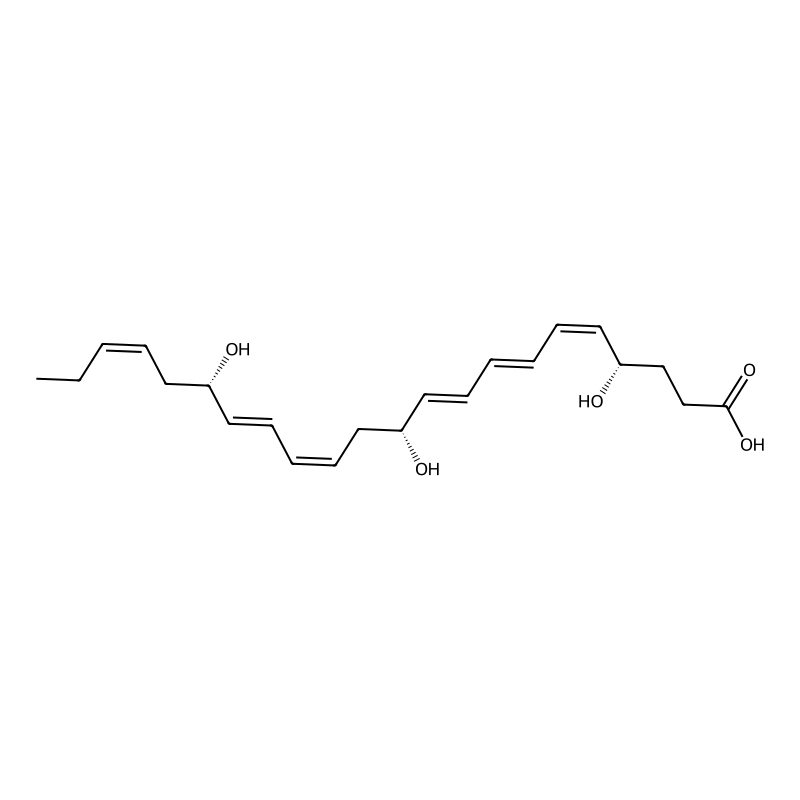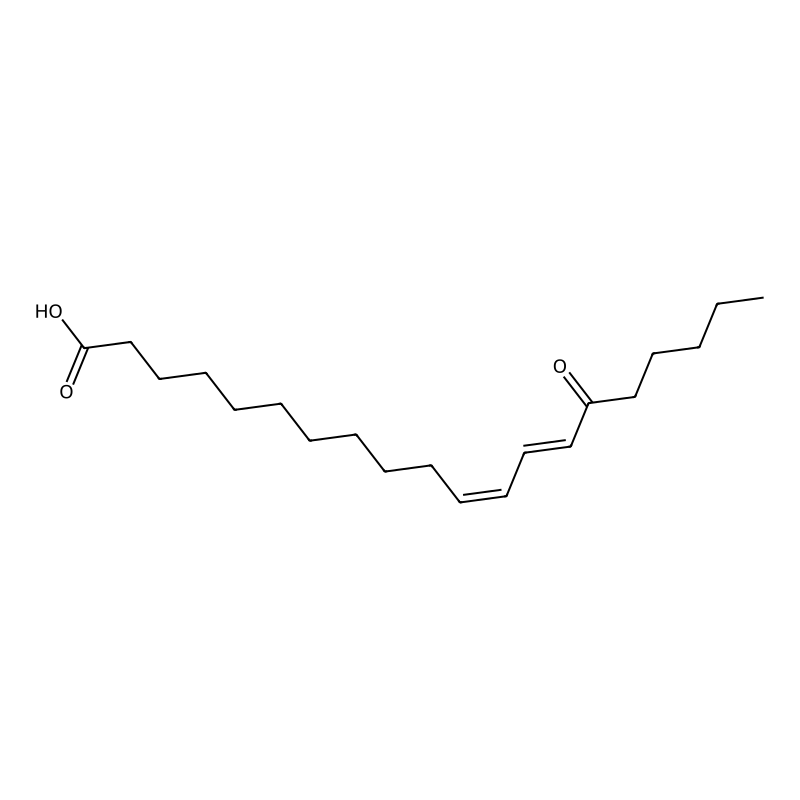Prephenic acid barium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Biosynthesis Studies:
Prephenic acid barium salt is a valuable intermediate in the pathway for the biosynthesis of aromatic amino acids, which are essential building blocks for proteins. Researchers can utilize this compound to study and understand the mechanisms involved in this vital cellular process [, ].
Enzyme Research:
This compound can be employed as a substrate for enzymes involved in the aromatic amino acid biosynthesis pathway. By studying how enzymes interact with prephenic acid barium salt, researchers can gain insights into their function and regulation [].
- Understanding enzyme function is crucial for developing new drugs and therapies that target specific steps in the biosynthesis pathway.
Metabolic Engineering:
Research in metabolic engineering explores ways to manipulate metabolic pathways for various purposes. Prephenic acid barium salt can be used as a starting material or intermediate in engineered pathways designed to produce specific aromatic compounds or modify amino acid production [].
- Metabolic engineering has applications in the development of new biofuels, pharmaceuticals, and industrial chemicals.
Prephenic acid barium salt is a chemical compound with the molecular formula CHBaO and a molecular weight of approximately 361.49 g/mol. It appears as a solid and is primarily recognized for its role as an intermediate in the biosynthesis of aromatic amino acids, specifically phenylalanine and tyrosine, in various organisms including plants and bacteria . This compound is categorized under the class of barium salts and is noted for its potential applications in biochemical research and industrial processes.
As with any research chemical, it's important to handle prephenic acid barium salt with appropriate safety precautions. Specific data on its toxicity or hazards is limited, but general guidelines for handling laboratory chemicals should be followed, including:
The biological activity of prephenic acid barium salt is significant due to its role as an intermediate in amino acid biosynthesis. It has been identified as a potent inhibitor of dehydrogenase enzymes, which are essential for metabolic pathways related to fatty acid synthesis . This inhibition can have downstream effects on cellular metabolism and growth in organisms that rely on these pathways. Furthermore, its involvement in the biosynthesis of aromatic amino acids underscores its importance in plant physiology and microbial metabolism.
Prephenic acid barium salt can be synthesized through several methods:
- Neutralization Reaction: This involves the reaction of prephenic acid with barium hydroxide or barium carbonate, resulting in the formation of the barium salt.
- Extraction from Natural Sources: Given its role in biosynthesis, prephenic acid barium salt can also be isolated from biological sources where it naturally occurs.
- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that yield prephenic acid followed by salt formation with barium.
These methods allow for both laboratory-scale production and larger-scale synthesis depending on the intended application.
Prephenic acid barium salt has several applications across different fields:
- Biochemical Research: It serves as a critical intermediate in studies related to amino acid biosynthesis and metabolic pathways.
- Agriculture: The compound may be utilized in formulations aimed at enhancing plant growth by influencing amino acid production.
- Pharmaceuticals: Its inhibitory properties on specific enzymes make it a candidate for developing drugs targeting metabolic disorders.
Studies on the interactions of prephenic acid barium salt with other biochemical compounds reveal its potential effects on metabolic pathways. For example, its role as an inhibitor of dehydrogenase enzymes suggests that it could modulate fatty acid metabolism when introduced into biological systems. Further research is required to fully understand its interactions at a molecular level, particularly concerning enzyme kinetics and substrate specificity.
Prephenic acid barium salt shares similarities with several other compounds involved in amino acid biosynthesis and metabolic regulation. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Prephenic Acid | CHO | Precursor to phenylalanine and tyrosine | Does not contain barium; more reactive |
| Phenylalanine | CHNO | Essential amino acid; building block for proteins | Directly involved in protein synthesis |
| Tyrosine | CHNO | Precursor to neurotransmitters | Aromatic amino acid with distinct functions |
| Barium Hydroxide | Ba(OH) | Strong base used for neutralization reactions | Not involved in biosynthesis |
Prephenic acid barium salt's unique combination of being a barium salt while serving as an intermediate in aromatic amino acid biosynthesis sets it apart from these related compounds. Its specific inhibitory action on enzymes also distinguishes it within this group.








